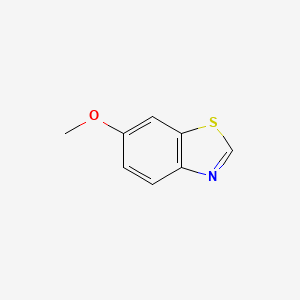

6-Methoxybenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOIGFLSEXUWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325459 | |

| Record name | 6-Methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-13-4 | |

| Record name | 6-Methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2942-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 6-Methoxybenzothiazole Scaffold

An In-depth Technical Guide to the Synthesis of 6-Methoxybenzothiazole

The benzothiazole ring system, a fusion of benzene and thiazole, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid bicyclic structure make it a cornerstone for the development of a wide array of biologically active compounds, including antimicrobial, antitumor, anticonvulsant, and anti-inflammatory agents.[1][3] Within this family, this compound and its derivatives are of particular importance. The methoxy group at the 6-position significantly modulates the molecule's lipophilicity and electronic character, often enhancing its interaction with biological targets.

As a crucial intermediate, 2-amino-6-methoxybenzothiazole serves as a foundational building block for numerous pharmaceuticals, including agents targeting neurological disorders, as well as for the synthesis of cationic dyes and certain agrochemicals.[4][5] Its derivatives are also key precursors in the synthesis of complex molecules like D-luciferin analogs, which are vital for bioluminescence research.[6][7]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core synthetic methodologies for accessing the this compound framework. We will dissect the reaction mechanisms, provide detailed experimental protocols, and explain the causality behind critical experimental choices, offering a field-proven perspective on synthesizing this valuable compound.

Core Synthetic Methodologies and Reaction Mechanisms

The synthesis of the this compound core can be approached from several distinct pathways. The choice of method often depends on the desired substitution pattern (especially at the 2-position), the availability of starting materials, and scalability. We will focus on the most robust and mechanistically insightful routes.

Direct Synthesis from p-Anisidine: The Hugerschoff Reaction

One of the most direct and widely employed methods for producing 2-amino-6-methoxybenzothiazole is a variation of the Hugerschoff synthesis. This one-pot reaction utilizes a readily available aromatic amine, p-anisidine (p-methoxyaniline), as the starting material.

Mechanistic Breakdown:

The reaction proceeds through an in situ formation of a thiourea intermediate, followed by an oxidative electrophilic cyclization.

-

Thiourea Formation: p-Anisidine reacts with a thiocyanate salt (e.g., ammonium thiocyanate, NH₄SCN) in an acidic medium like glacial acetic acid to form p-methoxyphenylthiourea.

-

Electrophilic Activation: Bromine (Br₂), dissolved in acetic acid, is added. The bromine acts as an electrophile, which is attacked by the electron-rich sulfur atom of the thiourea. This step is highly exothermic and requires careful temperature control.

-

Intramolecular Cyclization: The activated sulfur complex then undergoes an intramolecular electrophilic aromatic substitution. The benzene ring, activated by the electron-donating methoxy and amino groups, attacks the sulfur, leading to the closure of the thiazole ring.

-

Aromatization: The resulting intermediate eliminates HBr and rearomatizes to yield the stable 2-amino-6-methoxybenzothiazole product.[8][9]

Experimental Protocol: Synthesis of 2-Amino-6-methoxybenzothiazole [8]

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve ammonium thiocyanate (0.308 mol) in glacial acetic acid (75 ml).

-

Addition of Aniline: To this solution, add a solution of p-anisidine (0.085 mol) in glacial acetic acid (40 ml).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath with constant stirring.

-

Bromination: Prepare a solution of bromine (6.5 ml) in glacial acetic acid (30 ml). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise significantly.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2-3 hours, allowing it to slowly warm to room temperature.

-

Workup: Pour the reaction mixture into a large volume of water. Neutralize the solution with concentrated ammonium hydroxide to precipitate the crude product.

-

Purification: Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to obtain pure 2-amino-6-methoxybenzothiazole.

Causality and Field Insights:

-

Glacial Acetic Acid: It serves as both a solvent that dissolves the reactants and a catalyst for the initial thiourea formation. Its acidic nature protonates the thiocyanate ion, making it more susceptible to nucleophilic attack by the aniline.

-

Controlled Bromine Addition: The bromination step is highly exothermic. Adding the bromine solution slowly at low temperatures (0°C) is critical to prevent overheating, which can lead to side reactions and the formation of poly-brominated byproducts, thus reducing the yield and purity of the desired product.

-

Ammonium Hydroxide in Workup: The product, an aromatic amine, can form a salt with the excess acetic acid, keeping it dissolved. Adding a base neutralizes the acid, causing the free amine product to precipitate out of the aqueous solution, allowing for easy isolation by filtration.

Diagram: Hugerschoff Synthesis Mechanism

Caption: Key steps in the Jacobson radical cyclization.

Causality and Field Insights:

-

Potassium Ferricyanide: This is a powerful, yet controlled, one-electron oxidant perfect for generating the necessary radical intermediates without causing over-oxidation or degradation of the substrate.

-

Basic Medium (NaOH/H₂O): The basic solution is crucial for several reasons. It ensures the solubility of the ferricyanide salt and helps to neutralize the protons released during the final aromatization step, driving the reaction to completion.

-

Substituent Effects: While the Jacobson synthesis is robust, its yield can be sensitive to substituents on the aromatic ring. Electron-withdrawing groups can significantly reduce the yield, whereas electron-donating groups like methoxy generally favor the cyclization. [10]

Synthesis from 1,4-Benzoquinone: A Building Block Approach

This multi-step pathway provides access to 2-substituted 6-methoxybenzothiazoles and is particularly valuable when functionalization at the 2-position is required from the outset. It begins with simple, inexpensive starting materials and builds the heterocyclic core.

Workflow Overview:

-

Michael Addition: The synthesis commences with the reaction of 1,4-benzoquinone with L-cysteine ethyl ester. The thiol group of cysteine acts as a nucleophile in a Michael addition to the quinone ring. [6][7]2. Oxidative Cyclization: The resulting adduct, ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate, is then oxidized with potassium ferricyanide (K₃Fe(CN)₆) in a basic solution. This triggers an oxidative cyclization to form the benzothiazole ring, yielding ethyl 6-hydroxybenzothiazole-2-carboxylate. [6][7]3. Williamson Ether Synthesis: The phenolic hydroxyl group at the 6-position is then methylated. This is typically achieved under standard Williamson ether synthesis conditions, using a methylating agent like methyl iodide (MeI) and a weak base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. [7]This step converts the 6-hydroxy group to the desired 6-methoxy group.

-

2-Position Functionalization: The ethyl ester at the 2-position serves as a versatile handle for further modifications. For example, it can be hydrolyzed to a carboxylic acid, converted to an amide, or dehydrated to a nitrile, which is a key intermediate for D-luciferin synthesis. [6]

Diagram: Workflow from 1,4-Benzoquinone

Caption: Multi-step synthesis of 2-substituted 6-methoxybenzothiazoles.

Comparative Summary of Synthesis Methods

To aid researchers in selecting the most appropriate method for their specific needs, the following table summarizes the key aspects of each described pathway.

| Method | Starting Materials | Key Reagents | Primary Product | Key Advantages | Considerations |

| Hugerschoff Reaction | p-Anisidine, Thiocyanate Salt | Bromine, Acetic Acid | 2-Amino-6-methoxybenzothiazole | Direct, one-pot, uses inexpensive materials. | Highly exothermic, uses corrosive reagents (Br₂). |

| Jacobson Synthesis | N-(4-methoxyphenyl)thioamide | K₃Fe(CN)₆, NaOH | 2-Substituted-6-methoxybenzothiazole | Mild conditions, radical mechanism. | Requires synthesis of thioamide precursor. Yield can be substituent-dependent. |

| From 1,4-Benzoquinone | 1,4-Benzoquinone, Cysteine Ester | K₃Fe(CN)₆, MeI, K₂CO₃ | Ethyl this compound-2-carboxylate | Excellent for installing functionality at C-2. | Multi-step process, potentially lower overall yield. |

Conclusion

The this compound scaffold is a high-value target in synthetic and medicinal chemistry. Its synthesis can be achieved through several reliable and well-documented routes. The Hugerschoff reaction offers the most direct and economical path to the versatile 2-amino derivative from p-anisidine. For substrates requiring milder conditions or for mechanistic studies, the Jacobson oxidative cyclization provides a robust alternative. Finally, the synthesis from 1,4-benzoquinone is the strategy of choice when precise control over the substituent at the 2-position is paramount from the early stages of the synthesis. A thorough understanding of the underlying mechanisms and experimental parameters of these core reactions empowers researchers to make strategic decisions, enabling the efficient and successful synthesis of novel this compound derivatives for drug discovery and materials science applications.

References

-

Meroni, G., Rajabi, M., Ciana, P., Maggi, A., & Santaniello, E. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(vi), 53-60. [Link]

-

Downer, N. K., & Jackson, Y. A. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry, 2(20), 3039-3043. [Link]

-

Downer, N. K., & Jackson, Y. A. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. PubMed, National Library of Medicine. [Link]

-

Jebur, A. K., Abdullah, W., Saleh, H. M., & Waad, L. (n.d.). Synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). ResearchGate. [Link]

-

Meroni, G., Rajabi, M., Ciana, P., Maggi, A., & Santaniello, E. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ResearchGate. [Link]

-

Unknown Author. (n.d.). 2-Amino-6-methoxybenzothiazole: A Crucial Intermediate in Pharmaceutical Synthesis. DC Fine Chemicals. [Link]

-

Perković, I., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed, National Library of Medicine. [Link]

-

Meroni, G., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ResearchGate. [Link]

-

Patil, V., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry, 8(1), 01-02. [Link]

-

Sharma, R., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

-

Hamed, A. S., et al. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate. [Link]

-

Sharma, S., & Kumar, A. (2012). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 1747-60-0: 2-Amino-6-methoxybenzothiazole | CymitQuimica [cymitquimica.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of benzothiazoles viaipso substitution of ortho-methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Biological screening of novel 6-Methoxybenzothiazole analogs

An In-Depth Technical Guide to the Biological Screening of Novel 6-Methoxybenzothiazole Analogs

Foreword: The Rationale for a Bespoke Screening Strategy

In the landscape of medicinal chemistry, the benzothiazole scaffold is a "privileged structure," a recurring molecular framework that binds to a variety of biological targets, demonstrating a vast spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a methoxy group at the 6-position specifically modulates the scaffold's electronic and lipophilic character, often enhancing its therapeutic potential.[3][4] This guide eschews a one-size-fits-all template. Instead, it presents a bespoke, integrated strategy for the biological evaluation of novel this compound analogs. Our approach is grounded in a logical progression from broad, high-throughput cytotoxicity and antimicrobial assays to more nuanced, mechanism-of-action studies and preliminary in vivo safety assessments. Each protocol is designed as a self-validating system, providing clear causality for experimental choices to empower researchers in drug development.

Foundational Step: Synthesis of the this compound Core

Before any biological screening can commence, a robust and scalable synthetic route to the core scaffold and its analogs is paramount. The foundational molecule, 6-methoxy-2-aminobenzothiazole, is commonly synthesized via an oxidative cyclization pathway.

Representative Synthesis Workflow

The primary route involves the reaction of p-anisidine (4-methoxyaniline) with a thiocyanate salt, followed by an in-situ oxidative ring closure using bromine in an acidic medium.[5][6] This provides the 2-amino-6-methoxybenzothiazole core, which serves as a versatile starting material for further derivatization to generate a library of novel analogs (e.g., via Schiff base formation, acylation, etc.).[4][7]

Caption: General workflow for synthesis of the core scaffold and its analogs.

Primary Biological Screening: Anticancer Activity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell proliferation.[1][2][8][9] Therefore, the initial and most critical biological evaluation for a new library of this compound analogs is the assessment of their cytotoxic effects against a panel of human cancer cell lines.

Causality & Experimental Design

The goal of primary screening is to identify "hits"—compounds that exhibit potent cytotoxic activity. We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and high-throughput colorimetric method.[10] The principle rests on the enzymatic activity of mitochondrial dehydrogenases in viable, metabolically active cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][12] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cell viability after treatment with the test compounds.[11][12]

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare stock solutions of the this compound analogs in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 2-4 hours. During this time, observe the formation of purple formazan crystals within the cells.[12]

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals, producing a purple solution.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 540-570 nm.[12]

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized to facilitate comparison between analogs and against a standard chemotherapeutic agent.

| Compound ID | Modification | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HepG2 (Liver) |

| 6-MeO-BTZ-01 | -H (Core) | >100 | >100 | >100 |

| 6-MeO-BTZ-02 | -C₆H₄-Cl | 15.2 | 22.5 | 18.9 |

| 6-MeO-BTZ-03 | -C₆H₄-NO₂ | 8.7 | 11.3 | 9.1 |

| Cisplatin | (Standard) | 5.8 | 7.2 | 6.5 |

Secondary Biological Screening: Antimicrobial Activity

The benzothiazole nucleus is also a key pharmacophore for antimicrobial agents, making this a critical secondary screen.[13][14][15][16] The increasing threat of antimicrobial resistance necessitates the discovery of novel chemical entities effective against pathogenic bacteria and fungi.

Causality & Experimental Design

The objective is to determine the Minimum Inhibitory Concentration (MIC) of the novel analogs. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] We utilize the broth microdilution method, a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing. This method provides a direct measure of the potency of each analog against a panel of clinically relevant microbes.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Prepare standardized inoculums of test organisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus), to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound, typically starting from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial suspension to each well containing the diluted compounds.

-

Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to ensure sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested to validate the assay.[15]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Profile

| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 6-MeO-BTZ-01 | -H (Core) | >256 | >256 | >256 |

| 6-MeO-BTZ-04 | -SO₂NH₂ | 32 | 64 | 128 |

| 6-MeO-BTZ-05 | -Pyridyl | 16 | 32 | 64 |

| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A |

| Fluconazole | (Standard) | N/A | N/A | 4 |

Mechanistic Insight: Enzyme Inhibition Assays

Identifying a compound's molecular target is a crucial step in drug development. Benzothiazoles are known to inhibit a wide range of enzymes.[2] For analogs showing antimicrobial activity, a relevant target is Dihydropteroate Synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway that is absent in humans.[17]

Rationale and Target Pathway

DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate. Inhibiting this enzyme starves the bacteria of folic acid, a vital precursor for nucleotide synthesis, thereby halting growth.[17] This provides a selective mechanism of action.

Caption: Inhibition of the bacterial folate synthesis pathway by a DHPS inhibitor.

Protocol Outline: DHPS Inhibition Assay

-

Reagents: Recombinant DHPS enzyme, PABA, dihydropterin pyrophosphate, and a detection reagent that quantifies the pyrophosphate released during the reaction.

-

Reaction Setup: In a 96-well plate, combine the DHPS enzyme with varying concentrations of the this compound analog and incubate briefly.

-

Initiation: Start the reaction by adding the substrates (PABA and dihydropterin pyrophosphate).

-

Detection: After a set incubation period, add the detection reagent and measure the signal (e.g., absorbance or fluorescence) which corresponds to enzyme activity.

-

Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value, representing the concentration of the analog required to inhibit 50% of DHPS activity.

Preliminary Safety Evaluation: In Vivo Acute Toxicity

Promising in vitro "hits" must be evaluated for potential toxicity in a living system. Early, non-GLP in vivo studies are essential for identifying compounds with unfavorable safety profiles before committing significant resources.[18][19][20] This step provides a crucial bridge from in vitro efficacy to potential therapeutic application.

Rationale and Ethical Considerations

An acute toxicity study provides initial data on the systemic effects of a single high dose of a compound.[18] The primary goal is to determine the dose at which adverse effects occur and to observe the nature of these effects. All animal studies must be conducted ethically, following institutional and national guidelines (e.g., ARRIVE guidelines) to minimize animal suffering. The study design, often based on OECD guidelines like Test 423, aims to use the minimum number of animals necessary to obtain meaningful data.[18]

Protocol Outline: Acute Toxicity Study in Mice

-

Animal Model: Use healthy, young adult mice (e.g., Balb/c strain), typically including both males and females.[21][22]

-

Dosing: Administer the test compound via a relevant route (e.g., intraperitoneal or oral gavage) at a single, fixed dose level (e.g., 50 mg/kg). Include a control group that receives only the vehicle.

-

Observation Period: Monitor the animals closely for the first few hours post-administration and then daily for a total of 14 days.[22]

-

Endpoints: Record any signs of clinical toxicity (e.g., changes in behavior, posture, breathing), morbidity, and mortality. Measure body weight at regular intervals.

-

Necropsy: At the end of the 14-day period, humanely euthanize all surviving animals. Conduct a gross necropsy to examine major organs for any visible abnormalities.

Data Presentation: Acute Toxicity Summary

| Compound ID | Dose (mg/kg) | Route | Mortality | Clinical Signs of Toxicity | Body Weight Change (Day 14) |

| 6-MeO-BTZ-05 | 50 | i.p. | 0/3 | None observed | +5.2% |

| 6-MeO-BTZ-08 | 50 | i.p. | 2/3 | Lethargy, ruffled fur within 24h | N/A (terminated early) |

| Vehicle | N/A | i.p. | 0/3 | None observed | +6.1% |

Conclusion

This guide outlines a systematic, multi-tiered approach to the biological screening of novel this compound analogs. By progressing from broad phenotypic screens (cytotoxicity, antimicrobial) to specific mechanistic studies (enzyme inhibition) and preliminary in vivo safety assessments, researchers can efficiently identify and prioritize lead candidates for further development. The causality-driven protocols and structured data presentation frameworks provided herein are designed to ensure scientific integrity and accelerate the journey from chemical synthesis to promising therapeutic lead.

References

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

-

Wikipedia. (n.d.). MTT assay. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, A. A., Al-Mughem, F. A., Al-Omair, M. A., & Al-Amri, J. F. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules (Basel, Switzerland), 26(11), 3354. [Link]

-

ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives. [Link]

-

Al-Silwadi, M., & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 265–279. [Link]

-

Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules (Basel, Switzerland), 21(12), 1698. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

PubMed. (2020). Benzothiazole derivatives as anticancer agents. [Link]

-

Kumar, A., Kumar, R., Kumar, A., & Singh, J. (2023). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Asian Journal of Pharmaceutical Research, 13(1), 50-55. [Link]

-

Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Salahi, R., & Al-Omar, M. (2017). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules (Basel, Switzerland), 22(8), 1255. [Link]

-

El-Sayed, N. N. E., Al-Otaibi, A. M., Al-Zahrani, A. A., & Abdel-Aziz, M. M. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics (Basel, Switzerland), 9(5), 221. [Link]

-

Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

-

CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

ResearchGate. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. [Link]

-

Al-Dherasi, A. V. M., Al-Haidari, A. A., & Ali, A. M. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Toxics, 10(11), 664. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. [Link]

-

Juber, A. K., Hamed, A. S., & Khalil, A. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry, 63(10), 3891-3901. [Link]

-

IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. [Link]

-

ResearchGate. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology. [Link]

-

Vivotecnia. (n.d.). In vivo toxicology studies. [Link]

-

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

-

ResearchGate. (n.d.). steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). [Link]

-

ResearchGate. (n.d.). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. [Link]

-

Çakır, G., Gümüş, M. H., Özkay, Y., & Kaplancıklı, Z. A. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC medicinal chemistry, 13(9), 1136–1151. [Link]

-

ResearchGate. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

-

AVESIS. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. [Link]

-

Kumar, A., Giridhar, R., Kumar, P., Goyal, S., Kumar, A., & Singh, U. P. (2018). Benzothiazole analogs as potential anti-TB agents: computational input and molecular dynamics. Journal of biomolecular structure & dynamics, 37(6), 1551–1565. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jchr.org [jchr.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. In Vivo and in Vitro Toxicity Studies [biogem.it]

- 19. researchgate.net [researchgate.net]

- 20. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 21. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Methoxybenzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of single-crystal X-ray diffraction (SC-XRD) for the structural elucidation of 6-methoxybenzothiazole derivatives. The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[1][2][3] Understanding the precise three-dimensional arrangement of these molecules at the atomic level is paramount for rational drug design, structure-activity relationship (SAR) studies, and the optimization of pharmacokinetic and pharmacodynamic properties.[4][5][6] This guide details the entire workflow, from crystal growth to structure refinement and interpretation, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for data integrity.

Introduction: The Significance of the this compound Scaffold

Benzothiazoles are heterocyclic compounds composed of a benzene ring fused to a thiazole ring.[7][8] This bicyclic system is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][9][10] The inclusion of a methoxy group at the 6-position of the benzothiazole core, as seen in 2-Amino-6-methoxybenzothiazole, often modulates the electronic properties and biological activity of the molecule, making it a key intermediate in the synthesis of numerous pharmaceuticals.[9][11][12]

While synthetic chemistry provides the means to create novel derivatives, a deep understanding of their three-dimensional structure is essential to unlock their full therapeutic potential.[1] Single-crystal X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid.[6][13] It provides precise information on:

-

Molecular Conformation: The exact spatial arrangement of atoms, including bond lengths, bond angles, and torsion angles.

-

Stereochemistry: The absolute configuration of chiral centers.

-

Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, π-π stacking) that dictate how molecules pack in the solid state.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, which can impact solubility, stability, and bioavailability.

This structural knowledge forms the foundation of structure-based drug design (SBDD), enabling scientists to visualize how a ligand interacts with its biological target and to rationally design more potent and selective medicines.[4][5]

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized this compound compound to a refined crystal structure is a meticulous, multi-step process. Each stage is critical for the success of the analysis and the validity of the final model.

2.1. Step 1: High-Quality Crystal Growth (Protocol)

The adage "garbage in, garbage out" is particularly true for crystallography; the quality of the diffraction data is entirely dependent on the quality of the crystal. Obtaining a single, well-ordered crystal of a this compound derivative, typically 0.1-0.3 mm in size, is the most crucial and often most challenging step.

Objective: To slowly precipitate molecules from a supersaturated solution, allowing them to self-assemble into a highly ordered, three-dimensional lattice.

Causality Behind Experimental Choices:

-

Purity: The starting material must be of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.

-

Solvent Selection: The ideal solvent (or solvent system) is one in which the compound has moderate solubility. If solubility is too high, achieving supersaturation is difficult; if it's too low, the compound will precipitate as an amorphous powder or microcrystals. A common strategy is to dissolve the compound in a "good" solvent and introduce a "poor" solvent (an anti-solvent) in which it is less soluble.

-

Rate of Crystallization: Slow is almost always better. Rapid precipitation traps solvent and introduces defects. Techniques are designed to approach supersaturation gradually.

Detailed Protocol: Slow Evaporation Method

-

Preparation: Place 2-5 mg of the purified this compound compound into a small, clean glass vial (e.g., 4 mL).

-

Solubilization: Add a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture like methanol/chloroform) dropwise until the solid is fully dissolved. Avoid using a large excess of solvent.

-

Filtration (Optional but Recommended): Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap, or use parafilm, and pierce it with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation.

-

Incubation: Place the vial in a vibration-free environment (a quiet corner of a lab bench or a dedicated incubator) at a constant temperature.

-

Monitoring: Observe the vial daily without disturbing it. Crystals can form over a period of several days to weeks. Once suitable crystals have formed, they should be harvested promptly to prevent them from drying out or degrading.

2.2. Step 2: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within a stream of cold nitrogen gas (typically 100 K) on a diffractometer.[14] The cold stream minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data. The crystal is rotated in a highly monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[14]

The raw data consists of thousands of diffraction spots (reflections). This dataset is then processed using specialized software.

-

Indexing: Determines the unit cell parameters (the dimensions and angles of the basic repeating block of the crystal) and the crystal system.

-

Integration: Measures the intensity of each reflection.

-

Scaling: Corrects the intensities for experimental variations (e.g., fluctuations in beam intensity, crystal decay).

2.3. Step 3: Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography: while the intensities of the diffracted waves are measured, their phase information is lost. Structure solution methods (e.g., direct methods, Patterson methods) are used to generate an initial estimate of the electron density map. This initial map is often sufficient to identify the positions of the heavier atoms (like sulfur in the benzothiazole ring).

The initial atomic model is then refined against the experimental data. This is an iterative process where the atomic coordinates, thermal parameters, and other model parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern. The quality of the fit is monitored by the R-factor (residual factor); a lower R-factor indicates a better fit. For small molecules, a final R1 value below 5% (0.05) is generally considered excellent.

Interpreting the Crystal Structure of a this compound Derivative

The final output of a crystallographic analysis is a Crystallographic Information File (CIF), which contains all the information about the structure. This data allows for a detailed analysis of the molecule's geometry and its interactions within the crystal lattice.

3.1. Molecular Geometry and Conformation

The analysis begins with the individual molecule. Key parameters are extracted to understand its intrinsic properties.

Table 1: Representative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å | The lengths of the repeating box that forms the crystal. |

| β = 98.5° | The angle of the repeating box. | |

| Final R1 factor | 0.041 (4.1%) | A primary indicator of the quality of the final structural model. |

| Key Bond Length (C-S) | 1.74 Å, 1.76 Å | Confirms the bond order and electronic environment within the thiazole ring. |

| Key Bond Angle (C-N-C) | 109.2° | Defines the geometry of the thiazole ring. |

| Torsion Angle | C(benzene)-C(thiazole)-N-C | Describes the planarity or deviation from planarity of the fused ring system. |

3.2. Supramolecular Assembly: The Role of Intermolecular Interactions

No molecule in a crystal is an island. The crystal packing is dictated by a delicate balance of intermolecular forces. For this compound compounds, common interactions include:

-

Hydrogen Bonds: If hydrogen bond donors (like -NH₂) and acceptors (like the thiazole nitrogen or methoxy oxygen) are present, they often form strong, directional interactions that dominate the packing.

-

π-π Stacking: The electron-rich aromatic rings of the benzothiazole core can stack on top of each other, typically in an offset fashion, contributing significantly to lattice stability.

-

C-H···π Interactions: Aromatic C-H bonds can act as weak donors to the face of another aromatic ring.

-

Halogen Bonds: If substituents like chlorine or bromine are present, they can act as electrophilic caps that interact with nucleophiles.

Understanding these interactions is not merely academic. They directly influence the material's physical properties, such as melting point, solubility, and stability, which are critical parameters in drug formulation and development.

Application in Rational Drug Design

The ultimate goal of structural analysis in a pharmaceutical context is to drive the drug discovery process forward. The high-resolution data from crystallography is indispensable for this.

4.1. Validating Computational Models and SAR

Structure-Activity Relationship (SAR) studies investigate how changes to a molecule's structure affect its biological activity.[15] An experimentally determined crystal structure provides the "ground truth" for the conformation of the ligand. This allows researchers to:

-

Validate or Refine Computational Models: Ensure that molecular docking and dynamics simulations are based on an accurate molecular geometry.

-

Rationalize Activity: Explain why a particular substituent enhances or diminishes activity by observing its effect on the molecule's shape and electronic properties. For instance, the SAR for some benzothiazole series reveals that substitutions at the C-2 and C-6 positions are crucial for their biological effects.[3]

4.2. Structure-Based Drug Design (SBDD)

The most powerful application of crystallography is in SBDD, where the structure of the drug target (e.g., an enzyme or receptor) is known, often with a ligand bound in its active site.[4][5][6] By obtaining the crystal structure of a this compound derivative complexed with its target protein, scientists can directly visualize the key binding interactions.

This atomic-level insight allows for a rational, iterative process of drug optimization.[4] If a hydrogen bond is observed between the ligand's methoxy group and a residue in the protein's active site, chemists can design new analogs to strengthen that interaction. Conversely, if a part of the molecule shows a poor fit (steric clash), it can be modified to improve complementarity.

Conclusion

The crystal structure analysis of this compound compounds is far more than an academic exercise in characterization. It is a foundational pillar of modern drug discovery and development.[13][16] By providing an unambiguous, atomic-resolution picture of the molecule, X-ray crystallography empowers medicinal chemists to move beyond trial-and-error and embrace a rational, structure-guided approach to designing the next generation of therapeutics. The detailed protocols and interpretive frameworks presented in this guide serve as a robust starting point for any researcher aiming to leverage the power of structural chemistry in their work with this vital class of compounds.

References

- Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery.

- Alqinyah, M., Al-jameel, S. S., Al-Abbas, N. D., Al-shareef, H. A., & Alqahtani, A. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

- Kontoyianni, M. (n.d.). The current role and evolution of X-ray crystallography in drug discovery and development.

- Verma, S., Kumar, S., & Singh, D. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.

- PDB-101. (n.d.). X-ray Crystallography in Drug Discovery.

- IOSR Journal. (n.d.).

- Khalil, A. M., et al. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry.

- Racane, L., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry.

- BenchChem. (n.d.).

- International Journal of Scientific Research in Science and Technology. (2024).

- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.

- Fine Chemical Manufacturer. (n.d.).

- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.

- CymitQuimica. (n.d.). CAS 1747-60-0: 2-Amino-6-methoxybenzothiazole.

- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.

- ResearchGate. (n.d.).

- Taylor & Francis Online. (n.d.). Medicinal significance of benzothiazole scaffold: an insight view.

- Journal of Pharmaceutical Negative Results. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. benthamscience.com [benthamscience.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. migrationletters.com [migrationletters.com]

- 6. zienjournals.com [zienjournals.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. tandfonline.com [tandfonline.com]

- 9. jchemrev.com [jchemrev.com]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. nbinno.com [nbinno.com]

- 12. CAS 1747-60-0: 2-Amino-6-methoxybenzothiazole | CymitQuimica [cymitquimica.com]

- 13. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Methoxybenzothiazole and its Derivatives

Introduction: The Significance of the 6-Methoxybenzothiazole Scaffold in Modern Chemistry

The benzothiazole moiety, a bicyclic heterocyclic system, is a cornerstone in the fields of medicinal chemistry and materials science. Its rigid structure and the presence of heteroatoms confer unique electronic properties, making it a privileged scaffold in the design of biologically active molecules and functional materials. The introduction of a methoxy group at the 6-position significantly modulates the electron density of the aromatic ring, influencing the molecule's reactivity, solubility, and its interactions with biological targets. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on the synthetically versatile and widely studied derivative, 2-amino-6-methoxybenzothiazole. For researchers, scientists, and drug development professionals, a deep understanding of these properties is crucial for the rational design of novel therapeutics and advanced materials. The 2-amino derivative, in particular, serves as a critical building block for a diverse range of compounds, including Schiff bases and 4-thiazolidinones[1].

Core Compound: this compound

While much of the available literature focuses on its substituted derivatives, understanding the parent compound, this compound, provides a fundamental baseline for its chemical behavior.

Chemical Structure

The chemical structure of this compound consists of a benzene ring fused to a thiazole ring, with a methoxy group (-OCH₃) attached to the 6th position of the benzene ring.

Caption: Chemical structure of this compound.

Physical and Chemical Properties of this compound Derivatives

Due to the prevalence of substituted derivatives in research and commerce, the following table summarizes the properties of the closely related and well-documented 6-methoxy-2-methylbenzothiazole, which serves as a useful proxy for the parent compound.

| Property | Value | Source |

| CAS Number | 2941-72-2 | [2] |

| Molecular Formula | C₉H₉NOS | [2] |

| Molecular Weight | 179.24 g/mol | [2] |

| Appearance | Not specified | |

| Melting Point | 182 °C (decomposition) | |

| Boiling Point | 284 °C | |

| Density | 1.204 g/mL at 25 °C | |

| Solubility | Insoluble in water |

Key Derivative: 2-Amino-6-methoxybenzothiazole

The 2-amino derivative of this compound (CAS Number: 1747-60-0) is a cornerstone intermediate in organic synthesis, particularly for pharmaceuticals and dyes. The amino group at the 2-position provides a reactive handle for a wide array of chemical transformations.

Physical Properties

| Property | Value | Source |

| CAS Number | 1747-60-0 | [3] |

| Molecular Formula | C₈H₈N₂OS | [3] |

| Molecular Weight | 180.23 g/mol | |

| Appearance | Cream to pale brown powder | [4] |

| Melting Point | 165-167 °C | [1][4] |

| Solubility | Very slightly soluble in methanol, insoluble in water. | [4] |

Chemical Properties and Reactivity

2-Amino-6-methoxybenzothiazole exhibits reactivity characteristic of both the benzothiazole ring system and the aromatic amine.

-

Basicity: The amino group at the 2-position is basic and can be protonated in acidic conditions.

-

Reactivity with Electrophiles: The amino group readily reacts with various electrophiles, making it a versatile precursor for the synthesis of a wide range of derivatives.

-

Sandmeyer Reaction: The amino group can be diazotized and subsequently replaced with other functional groups via the Sandmeyer reaction. This is a key transformation for introducing cyano or halo groups at the 2-position.

-

Stability: The compound is generally stable but can be sensitive to light and is incompatible with strong oxidizing agents.

Synthesis of 2-Amino-6-methoxybenzothiazole

A common and efficient method for the synthesis of 2-amino-6-methoxybenzothiazole involves the cyclization of p-methoxyphenylthiourea.

Caption: General synthetic scheme for 2-Amino-6-methoxybenzothiazole.

Experimental Protocol: Synthesis from p-Anisidine

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.

Materials:

-

p-Anisidine

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Bromine

-

Glacial Acetic Acid

Procedure:

-

Formation of p-Methoxyphenylthiourea:

-

Dissolve equimolar quantities of p-anisidine and ammonium thiocyanate in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

The formation of the thiourea intermediate can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization to 2-Amino-6-methoxybenzothiazole:

-

To the solution containing the thiourea, add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature.

-

Reflux the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

-

Purification:

-

Filter the crude product and wash with cold water.

-

Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure 2-amino-6-methoxybenzothiazole.

-

Self-Validation: The purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The obtained melting point should be sharp and consistent with the literature value (165-167 °C)[1][4].

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of 2-amino-6-methoxybenzothiazole is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amino protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 7-8 ppm). The methoxy protons will be a sharp singlet at around 3.8 ppm, and the amino protons will present as a broad singlet.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the benzothiazole ring and the methoxy group. The carbon of the methoxy group typically appears around 55-60 ppm[5].

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions for 2-amino-6-methoxybenzothiazole include:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the amino group.

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C=N stretching: A sharp peak around 1600-1650 cm⁻¹.

-

C-O stretching (methoxy): A strong absorption around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-amino-6-methoxybenzothiazole, the molecular ion peak (M⁺) would be observed at m/z = 180.23.

Experimental Protocol: General Procedure for NMR Analysis

Sample Preparation:

-

Accurately weigh 5-10 mg of the 2-amino-6-methoxybenzothiazole sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Applications in Drug Development and Research

The this compound scaffold, particularly the 2-amino derivative, is of significant interest to the pharmaceutical industry. Its derivatives have been investigated for a wide range of biological activities, including:

The ability to easily modify the 2-amino group allows for the creation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process.

Conclusion

This compound and its derivatives, especially 2-amino-6-methoxybenzothiazole, are compounds of significant academic and industrial importance. This guide has provided a detailed overview of their physical and chemical properties, synthesis, and characterization. The presented protocols and data serve as a valuable resource for researchers and professionals working in organic synthesis, medicinal chemistry, and materials science, enabling them to leverage the unique properties of this versatile chemical scaffold in their research and development endeavors.

References

- Navin B. Patel et al. (2010). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 18(3), 129–136.

- BenchChem. (2025). validating the synthesis of benzothiazole derivatives through spectroscopic methods.

- Vrushali Patil et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry, 8(1), 01-02.

- Yoshiaki Toya et al. (1992). A Convenient Synthetic Method of 2-Cyano-6-methoxybenzothiazole,-A Key Intermediate for the Synthesis of Firefly Luciferin. Bulletin of the Chemical Society of Japan, 65(2), 392-395.

- ChemicalBook. (n.d.). 6-METHOXY-2-METHYLBENZOTHIAZOLE(2941-72-2) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 2-Amino-6-methoxybenzothiazole 98%.

- Ahmed S. Hamed et al. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry, 63(10), 3891-3901.

- Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.

- GTI Laboratory Supplies. (n.d.). 2-Amino-6-methoxybenzothiazole, 97.35%, Certified® 5g.

- ChemicalBook. (n.d.). 2-Amino-6-methoxybenzothiazole(1747-60-0) 1H NMR spectrum.

- A. U. Khan et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12, 23456-23468.

- G. Meroni et al. (2010). A new synthesis of 2-cyano-6-hydroxybenzothiazole, the key intermediate of D-luciferin, starting from 1,4-benzoquinone. ARKIVOC, 2010(vi), 53-60.

- Firas Abass Nawar et al. (2019). ANTIMICROBIAL ACTIVITY AND COMPUTATIONAL STUDY OF NEW COBALT (II )COMPLEX OF BENZOTHIAZOLE DERIVATIVE. Journal of Physics: Conference Series, 1294, 052033.

- ChemicalBook. (n.d.). 2-Amino-6-methoxybenzothiazole(1747-60-0)IR1.

- A. U. Khan et al. (2022). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.

- Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-.

- Sigma-Aldrich. (n.d.). 2-Amino-6-methoxybenzothiazole 98%.

- Santa Cruz Biotechnology. (n.d.). 2-amino-6-methoxybenzothiazole.

- Biosynth. (n.d.). 2-Amino-6-methoxybenzothiazole.

- H. Preut et al. (2005).

- Syntevia. (n.d.). Process for preparation of 2-amino-6-(alkyl) amino-4,5,6,7-tetrahydrobenzothiazoles.

- BenchChem. (2025). Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices.

- Zhang et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis.

- BenchChem. (2025). Determining the Purity of 2-Amino-6-chlorobenzoyl chloride: A Comparative Guide to Analytical Techniques.

- Pawan K. Agrawal. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- G. A. Nagana Gowda et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.

- L. I. et al. (2009). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Chinese Journal of New Drugs.

- A. Rathore et al. (2016). Live qualification/validation of purity methods for protein products. Journal of Pharmaceutical Sciences, 105(9), 2685-2696.

Sources

An In-depth Technical Guide to 6-Methoxybenzothiazole Derivatives: Synthesis, Therapeutic Mechanisms, and Future Outlook

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1] The introduction of a methoxy group at the 6-position of this bicyclic system significantly modulates its electronic and lipophilic properties, often enhancing its interaction with biological targets. This guide provides a comprehensive technical overview of 6-methoxybenzothiazole derivatives, synthesizing current knowledge on their therapeutic potential. We will delve into their rational design, synthesis, and mechanisms of action across key therapeutic areas including oncology, infectious diseases, and neurodegenerative disorders. This document is intended for researchers and drug development professionals, offering field-proven insights and detailed experimental methodologies to facilitate further investigation into this promising class of compounds.

The Benzothiazole Scaffold: A Privileged Core in Drug Discovery

The benzothiazole nucleus, consisting of a benzene ring fused to a thiazole ring, is a versatile heterocyclic system that has been extensively explored in pharmaceutical research.[2] Its rigid structure and the presence of heteroatoms (nitrogen and sulfur) provide unique opportunities for molecular interactions with various enzymes and receptors. Derivatives of this core have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][3]

The substituent at the 6-position of the benzothiazole ring plays a critical role in determining the molecule's biological activity.[4] A methoxy (-OCH3) group at this position is of particular interest. As an electron-donating group, it can influence the electron density of the entire ring system, affecting p-p stacking interactions and hydrogen bond accepting capabilities. Furthermore, it moderately increases lipophilicity, which can enhance cell membrane permeability and bioavailability.[4]

Synthesis of the this compound Core and Derivatives

The foundational starting material for many therapeutically active derivatives is 2-amino-6-methoxybenzothiazole. Its synthesis is well-established and typically proceeds via the Hugershoff reaction, involving the oxidative cyclization of a thiourea precursor.

General Synthesis Workflow

The primary synthetic route involves the reaction of p-anisidine (4-methoxyaniline) with a thiocyanate salt, followed by cyclization.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 2-Amino-6-methoxybenzothiazole

This protocol is a representative synthesis adapted from established literature.[5][6]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve ammonium thiocyanate (0.308 mol) in glacial acetic acid (75 ml).

-

Addition of Aniline: Add a solution of p-anisidine (0.085 mol) in glacial acetic acid (40 ml) to the flask.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath with constant stirring.

-

Bromination: Prepare a solution of bromine (6.5 ml) in glacial acetic acid (30 ml). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, continue stirring the mixture for approximately 10-12 hours at room temperature.

-

Isolation: Filter the resulting precipitate and wash thoroughly with water to remove any unreacted starting materials and inorganic salts.

-

Neutralization: Combine the filtrate and washings and neutralize with a concentrated ammonium hydroxide solution.

-

Purification: Collect the precipitate that forms upon neutralization by filtration, dry it, and recrystallize from a suitable solvent such as ethanol to yield pure 2-amino-6-methoxybenzothiazole.[6] The melting point should be approximately 165°C.

Therapeutic Applications of this compound Derivatives

The this compound scaffold has been successfully leveraged to develop compounds with significant activity in several key therapeutic areas.

Anticancer Activity

Derivatives of this compound have emerged as potent anticancer agents, acting through various mechanisms. A key strategy involves the substitution at the 2-amino position to create compounds that interfere with critical cellular processes in cancer cells.

Mechanism of Action: A prominent mechanism is the inhibition of tubulin polymerization. Certain 2-amino-6-methoxybenzothiazole derivatives, bearing moieties like pyridinylmethyl groups, act as antimitotic agents by binding to the colchicine site of tubulin, disrupting microtubule dynamics, and inducing cell cycle arrest and apoptosis.[7] Other derivatives have shown potent cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), suggesting they may act as inhibitors of key enzymes like epidermal growth factor receptor (EGFR) or through other pathways.[8][9][10] The presence of the methoxy group is often cited as a contributor to this potent activity, likely due to its electronic and steric properties enhancing target binding.[10]

Caption: Simplified pathway of antimitotic action by this compound derivatives.

Quantitative Bioactivity Data: The anticancer efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Substituted Phenylamino Methoxybenzothiazole | HeLa | 0.5 ± 0.02 | [11] |

| Substituted Thiadiazole Methoxybenzothiazole | General | Potent Activity | [10][11] |

| Benzimidazole Acetamide Methoxybenzothiazole | A549 | 10.67 ± 2.02 | [10] |

| N-(pyridin-3-ylmethyl) Methoxybenzothiazole | - | (Antimitotic) | [7] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel antibiotics.[12] this compound derivatives have shown promise as effective agents against a range of bacterial and fungal pathogens.[2]

Mechanism of Action: The precise mechanisms are varied, but several studies suggest that these compounds can inhibit essential bacterial enzymes. Targets include DNA gyrase, which is crucial for bacterial DNA replication, and other enzymes involved in cell wall synthesis or metabolic pathways like dihydroorotase.[12][13] The structure-activity relationship (SAR) studies indicate that substitutions on the benzothiazole core, such as chloro or nitro groups in addition to the 6-methoxy group, can significantly enhance antibacterial activity.[12]

Bioactivity Data: Derivatives have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[14] Some compounds have demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics.[12] For instance, certain conjugates of this compound showed potent activity against S. aureus and E. coli with MIC values as low as 6.25 µg/ml.[12]

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's are multifactorial, making multi-target-directed ligands (MTDLs) an attractive therapeutic strategy.[15][16] this compound derivatives are being explored for this purpose due to their ability to interact with several relevant biological targets in the central nervous system.[15]

Mechanism of Action: Key targets for these derivatives in the context of AD include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[17][18]

-

Cholinesterase Inhibition: By inhibiting AChE and BuChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is a primary symptomatic treatment approach for AD.[17]

-

MAO-B Inhibition: Elevated MAO-B levels are found in the brains of AD patients and contribute to oxidative stress and the formation of neurotoxic species.[17][19] Inhibition of MAO-B can therefore provide a neuroprotective effect.

-

Aβ Aggregation Inhibition: Some derivatives have also shown the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.[17]

One derivative, 2-amino-6-trifluoromethoxybenzothiazole (Riluzole), is already used to treat amyotrophic lateral sclerosis (ALS) due to its neuroprotective effects, highlighting the therapeutic potential of this scaffold.[15]

Quantitative Bioactivity Data:

| Compound Derivative | Target Enzyme | IC50 / Ki | Reference |

| Benzothiazole 4f | AChE | 23.4 ± 1.1 nM (IC50) | [17] |

| Benzothiazole 4f | MAO-B | 40.3 ± 1.7 nM (IC50) | [17] |

| Benzothiazole 3s | H3R | 0.036 µM (Ki) | [15][16] |

| Benzothiazole 3s | AChE | 6.7 µM (IC50) | [15][16] |

| Benzothiazole 3s | BuChE | 2.35 µM (IC50) | [15][16] |

| Benzothiazole 3s | MAO-B | 1.6 µM (IC50) | [15][16] |

Key Experimental Protocols

To ensure the reproducibility and validation of findings, detailed methodologies are essential.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Antibacterial Activity (Agar Cup Plate Method)

This is a standard method for screening antimicrobial activity.[20]

-

Medium Preparation: Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) and uniformly spread it over the surface of the agar plates.

-

Well Creation: Use a sterile borer to create uniform cups or wells (e.g., 6 mm diameter) in the agar.

-

Compound Application: Add a defined concentration (e.g., 100 µg/ml) of the test compound solution into the wells.[20] Also include a negative control (solvent) and a positive control (standard antibiotic like Ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.

Conclusion and Future Directions

The this compound scaffold is a highly validated and promising platform for the development of new therapeutic agents. The electron-donating methoxy group at the 6-position consistently contributes to potent biological activity across diverse targets, from tubulin in cancer cells to critical enzymes in bacteria and the central nervous system. The straightforward and efficient synthesis of the core structure allows for extensive derivatization, enabling fine-tuning of activity, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Multi-Target Ligands: Expanding the development of MTDLs for complex diseases like Alzheimer's, leveraging the scaffold's ability to interact with multiple relevant targets.[15]

-

Mechanism Elucidation: While many derivatives show potent activity, the exact molecular mechanisms are not always fully understood. Deeper investigation into target engagement and downstream signaling effects is crucial.[3]

-

Pharmacokinetic Optimization: Systematic modification of the core, guided by structure-activity relationships, to improve properties like solubility, metabolic stability, and oral bioavailability is necessary to advance these compounds toward clinical trials.[7]

The versatility and proven efficacy of this compound derivatives ensure that they will remain an area of intense and fruitful investigation in medicinal chemistry for the foreseeable future.

References

A consolidated list of all sources cited within this guide.

- (2021-05-22). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains.

- Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed.

- A Comparative Analysis of the Bioactivity of 6-Methoxy- and 6-Propoxy-benzothiazol-2-amine Deriv

- (2025-08-06).

- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv

- (2023-06-09).

- steps for the synthesis of 6-carboxylate 2-aminobenzothiazole deriv